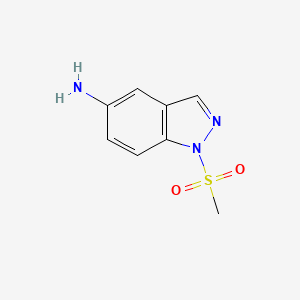

1-(methylsulfonyl)-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O2S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

1-methylsulfonylindazol-5-amine |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3 |

InChI Key |

VMBVWZLUTDFWCY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C2=C(C=C(C=C2)N)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methylsulfonyl 1h Indazol 5 Amine

Strategies for the Preparation of 1-(methylsulfonyl)-1H-indazol-5-amine Core Structure

The assembly of the this compound scaffold is a multi-step process that requires careful consideration of regioselectivity and functional group compatibility. The primary route involves the initial construction of a 5-substituted indazole, followed by the introduction of the methylsulfonyl group at the N1 position and subsequent elaboration of the C5-substituent to the desired amine functionality.

Indazole Ring System Construction Techniques

The formation of the indazole ring is a fundamental step in the synthesis of this compound. Various methods have been developed for the construction of the indazole nucleus, often starting from appropriately substituted aniline (B41778) derivatives. A common and effective strategy for preparing indazoles with a substituent at the C5-position, such as a nitro group which can later be converted to an amine, begins with substituted o-toluidines or related anilines.

One classical approach is the diazotization of a substituted o-toluidine (B26562) followed by intramolecular cyclization. For instance, the synthesis of 5-nitroindazole (B105863) can be achieved from 2-amino-5-nitrotoluene. This method involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium like glacial acetic acid. The resulting diazonium salt then undergoes an intramolecular cyclization to form the indazole ring.

Another versatile method for constructing the indazole ring involves the reaction of 2-halobenzaldehydes or 2-halobenzonitriles with hydrazine (B178648). For example, 2-fluoro-5-nitrobenzaldehyde (B1301997) can be treated with hydrazine hydrate (B1144303) in a suitable solvent like DMF to yield 5-nitroindazole. This reaction proceeds through a nucleophilic aromatic substitution followed by condensation and cyclization.

More contemporary methods for indazole synthesis include transition-metal-catalyzed reactions. For example, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. mdpi.com Similarly, copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives can afford substituted 3-aminoindazoles. nih.gov

The choice of synthetic route for the indazole ring construction often depends on the availability of starting materials and the desired substitution pattern on the benzene (B151609) ring. For the synthesis of the target compound, methods that allow for the introduction of a nitro group or a protected amino group at the C5 position are particularly relevant.

| Starting Material | Reagents | Product | Key Transformation |

| 2-Amino-5-nitrotoluene | Sodium nitrite, Acetic acid | 5-Nitroindazole | Diazotization and intramolecular cyclization |

| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF | 5-Nitroindazole | Nucleophilic aromatic substitution and cyclization |

| Tertiary amides | Trifluoromethanesulfonic anhydride, Hydrazides, Palladium catalyst | 1H-Indazoles | C-H amination of aminohydrazones |

| 2-Halobenzonitriles | Hydrazine derivatives, Copper catalyst | 3-Aminoindazoles | Coupling and condensation |

Introduction of the Methylsulfonyl Group at the N1 Position

Once the 5-substituted indazole core is in hand, the next critical step is the regioselective introduction of the methylsulfonyl group at the N1 position of the indazole ring. The direct sulfonylation of an indazole can lead to a mixture of N1 and N2 isomers, making regiocontrol a significant challenge.

A common strategy to achieve selective N1-sulfonylation involves the deprotonation of the indazole with a suitable base to form the indazolide anion, followed by reaction with a sulfonylating agent. For the synthesis of this compound, a precursor such as 5-nitroindazole is often used. The reaction of 5-nitroindazole with a strong base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF) generates the corresponding sodium salt of 5-nitro-1H-indazole. mdpi.com This intermediate can then be reacted with methanesulfonyl chloride to afford 1-(methylsulfonyl)-5-nitro-1H-indazole. mdpi.com The N1-regioselectivity of this reaction is generally high.

The choice of the sulfonylating agent is crucial. Methanesulfonyl chloride is a readily available and reactive electrophile for this transformation. The reaction conditions, including the base, solvent, and temperature, can influence the yield and regioselectivity of the N-sulfonylation.

| Indazole Substrate | Base | Sulfonylating Agent | Product |

| 5-Nitroindazole | Sodium Hydride (NaH) | Methanesulfonyl chloride | 1-(Methylsulfonyl)-5-nitro-1H-indazole |

Elaboration and Functionalization at the C5-Amine Position

With the methylsulfonyl group installed at the N1 position, the final step in the synthesis of the target compound is the conversion of the C5-substituent into an amine group. When starting from 1-(methylsulfonyl)-5-nitro-1H-indazole, this transformation is typically achieved through the reduction of the nitro group.

A variety of reducing agents can be employed for this purpose. A common and efficient method is catalytic hydrogenation. This involves treating the nitro-substituted indazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or a mixture of ethanol and water. mdpi.com This method is generally clean and provides the desired 5-aminoindazole (B92378) derivative in high yield.

Other reducing agents that can be used for the conversion of a nitro group to an amine include metals in acidic media, such as iron (Fe) powder in the presence of hydrochloric acid (HCl) or tin(II) chloride (SnCl2). The choice of the reduction method may depend on the compatibility with other functional groups present in the molecule.

Following the formation of the C5-amine, further functionalization can be carried out if desired. For instance, the amine group can undergo acylation, alkylation, or be used as a handle for the introduction of other functionalities through diazotization and subsequent Sandmeyer-type reactions.

| Starting Material | Reagents | Product | Key Transformation |

| 1-(Methylsulfonyl)-5-nitro-1H-indazole | H2, Pd/C, EtOH/H2O | This compound | Reduction of nitro group |

| 1-(Methylsulfonyl)-5-nitro-1H-indazole | Fe, HCl, EtOH/H2O | This compound | Reduction of nitro group |

Advanced Synthetic Approaches for Related Indazole Analogs and Derivatives

The synthetic methodologies described for this compound can be extended to prepare a variety of related indazole analogs and derivatives. These advanced approaches allow for the synthesis of substituted N1-alkylsulfonyl-1H-indazoles and C5-aminated indazole scaffolds with diverse substitution patterns.

Synthesis of Substituted N1-Alkylsulfonyl-1H-indazoles

The synthesis of a broader range of N1-alkylsulfonyl-1H-indazoles can be achieved by varying the sulfonylating agent in the N-sulfonylation step. Instead of methanesulfonyl chloride, other alkylsulfonyl chlorides (R-SO2Cl) can be used to introduce different alkylsulfonyl groups at the N1 position.

For example, the reaction of an indazole with ethanesulfonyl chloride or propanesulfonyl chloride in the presence of a base would yield the corresponding N1-ethylsulfonyl or N1-propylsulfonyl indazole derivatives. The general principle of deprotonation followed by reaction with the sulfonyl chloride remains the same.

Furthermore, arylsulfonyl chlorides can also be employed to synthesize N1-arylsulfonyl-1H-indazoles. For instance, the reaction of 5-nitroindazole with 2-chloro-5-methoxybenzene-1-sulfonyl chloride has been reported to give the corresponding N1-sulfonylated product. mdpi.com

| Indazole Substrate | Sulfonylating Agent | Product |

| Indazole | Ethanesulfonyl chloride | 1-(Ethylsulfonyl)-1H-indazole |

| Indazole | Propanesulfonyl chloride | 1-(Propylsulfonyl)-1H-indazole |

| 5-Nitroindazole | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole |

Preparative Methods for C5-Aminated Indazole Scaffolds

A variety of methods are available for the preparation of C5-aminated indazole scaffolds, providing access to a wide range of derivatives for further chemical exploration.

As previously discussed, the most common route is the reduction of a C5-nitro group. The synthesis of 5-nitroindazole can be accomplished through several pathways, including the diazotization of 2-methyl-4-nitroaniline (B30703) or the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine. The subsequent reduction of the nitro group provides 5-aminoindazole.

Alternatively, C5-aminoindazoles can be prepared from starting materials that already contain a protected amino group. For example, a synthetic route could involve the construction of the indazole ring from a starting material with a C5-acetylamino group, which can be deprotected in a later step.

Direct amination of the indazole ring at the C5 position is more challenging due to the regioselectivity issues. However, modern cross-coupling reactions can provide a route to C5-aminated indazoles. For instance, a C5-haloindazole could potentially undergo a Buchwald-Hartwig amination with an amine source in the presence of a palladium catalyst to introduce the C5-amino group.

The functionalization of the C5-amino group itself offers another avenue for creating diverse C5-aminated indazole scaffolds. The primary amine can be converted into a wide array of functional groups, including amides, sulfonamides, ureas, and carbamates, by reacting it with appropriate electrophiles.

| Synthetic Strategy | Key Steps |

| Reduction of C5-nitro group | 1. Synthesis of 5-nitroindazole. 2. Reduction of the nitro group (e.g., with H2/Pd/C). |

| From protected C5-amino precursors | 1. Indazole ring formation with a protected amino group at C5. 2. Deprotection of the amino group. |

| Cross-coupling reactions | 1. Synthesis of a C5-haloindazole. 2. Buchwald-Hartwig amination with an amine. |

| Functionalization of C5-amine | 1. Preparation of 5-aminoindazole. 2. Reaction of the amine with electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates). |

Computational Chemistry and Theoretical Investigations of 1 Methylsulfonyl 1h Indazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling the molecular properties of 1-(methylsulfonyl)-1H-indazol-5-amine from first principles. These calculations help in understanding the distribution of electrons and energy levels within the molecule.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the electronic landscape is shaped by the interplay of its constituent parts: the aromatic indazole core, the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the N1 position, and the electron-donating amino group (-NH₂) at the C5 position. The methylsulfonyl group is expected to lower the energy of the molecular orbitals, while the amino group would raise them. DFT calculations would precisely quantify these effects.

The HOMO is anticipated to be localized primarily on the indazole ring and the amino group, which are the most electron-rich regions of the molecule. Conversely, the LUMO is expected to be distributed over the indazole ring and significantly influenced by the electron-withdrawing sulfonyl group. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative examples based on typical DFT calculations for similar heterocyclic compounds, as specific published data for this molecule is not available.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.40 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| ΔE (Gap) | 4.45 | ELUMO - EHOMO; indicates chemical reactivity and stability. ajchem-a.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, due to the high electronegativity of these atoms and the presence of lone pairs. These are the primary sites for hydrogen bonding interactions.

Positive Potential: Located around the hydrogen atoms of the amino group and the methyl group, as well as on the indazole ring hydrogens.

This map provides a guide to the molecule's intermolecular interactions and reactivity patterns.

Computational methods can accurately predict various spectroscopic properties, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that helps in assigning the absorption bands observed in experimental data. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov

Conformational Analysis and Tautomeric Equilibrium Studies

The three-dimensional structure and the potential for isomerism are critical aspects of a molecule's character, influencing how it interacts with its environment.

Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For the parent indazole molecule, theoretical and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net

In the case of this compound, the methylsulfonyl group is fixed at the N1 position, which locks the molecule into the 1H-tautomeric form. The alternative 2-(methylsulfonyl)-2H-indazol-5-amine would be a distinct constitutional isomer, not a readily interconverting tautomer. The synthesis of this compound specifically targets the more stable 1H-indazole scaffold. Thermodynamic calculations comparing the relative energies of the 1H- and 2H-sulfonylated isomers would almost certainly confirm the greater stability of the 1H form, consistent with the general principles of indazole chemistry. nih.gov

Conformational isomers (conformers) arise from the rotation of atoms around single bonds. For this compound, the most significant source of conformational flexibility is the rotation around the N1-S bond connecting the indazole ring to the methylsulfonyl group.

A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle defined by atoms C7a-N1-S-C(methyl) to map the energetic landscape. This analysis would reveal the low-energy, stable conformers and the energy barriers separating them. It is expected that steric hindrance between the oxygen atoms of the sulfonyl group and the hydrogen atom at the C7 position of the indazole ring would govern the preferred rotational orientations. The results would identify the most likely three-dimensional shape of the molecule in its ground state.

Molecular Docking and Ligand-Target Interaction Simulations

No publicly available data.

Advanced Molecular Dynamics Simulations for Solvent and Protein Interactions

No publicly available data.

Biological Activity and Molecular Mechanisms of Action of 1 Methylsulfonyl 1h Indazol 5 Amine Derivatives

Enzyme Inhibition Profiles and Biochemical Potency

Derivatives of 1-(methylsulfonyl)-1H-indazol-5-amine have been evaluated against several key enzyme families implicated in various disease pathologies. The following sections detail the research findings regarding their inhibitory activities.

Kinase Inhibition Studies (e.g., HPK1, TAK1, HER1/HER2, CDK8/CDK19)

While the indazole nucleus is a well-established scaffold in the design of kinase inhibitors, specific data on the inhibitory profiles of this compound derivatives against Hematopoietic Progenitor Kinase 1 (HPK1), Transforming growth factor-beta-Activated Kinase 1 (TAK1), Human Epidermal Growth Factor Receptors 1 and 2 (HER1/HER2), and Cyclin-Dependent Kinases 8 and 19 (CDK8/CDK19) are not extensively available in publicly accessible literature. Broader studies on indazole-based compounds have shown potent inhibition of various kinases, suggesting that derivatives of this compound could also exhibit activity against these or other kinase targets. Further focused research is required to elucidate the specific kinase inhibition profiles of this particular class of compounds.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition (e.g., COX-2, 5-LOX)

Research into structurally related compounds provides insights into the potential anti-inflammatory activity of this compound derivatives. For instance, studies on N-methylsulfonyl-indole derivatives, which share the methylsulfonyl moiety and a similar bicyclic nitrogen-containing ring system, have demonstrated dual inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

One study reported on a series of (E)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazono}thiazolidin-5-one derivatives. Within this series, compound 5d emerged as a potent dual inhibitor, exhibiting significant inhibition of both COX-2 and 5-LOX. This dual-action is considered a promising strategy for developing anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. The methylsulfonyl group is crucial for this activity, and its presence in the this compound core suggests that its derivatives may also possess similar dual inhibitory capabilities.

| Compound | Target Enzyme | IC50 (µM) |

| 5d | COX-2 | Data not specified |

| 5d | 5-LOX | Data not specified |

Table 1: Inhibitory activity of a representative N-methylsulfonyl-indole derivative against COX-2 and 5-LOX. Specific IC50 values were not detailed in the referenced study, but the compound was identified as a potent dual inhibitor.

Receptor Binding and Modulatory Activities

In addition to enzyme inhibition, derivatives of this compound have been explored for their ability to bind to and modulate the activity of key cellular receptors.

Cannabinoid Receptor Type 1 (CB1) Antagonism

At present, there is no specific information available in the scientific literature detailing the antagonist activity of this compound derivatives at the Cannabinoid Receptor Type 1 (CB1). The indazole scaffold is present in some compounds investigated for their interaction with cannabinoid receptors, but dedicated studies on this particular chemical series are needed to determine their potential as CB1 antagonists.

Smoothened (SMO) Receptor Antagonism and Hedgehog Pathway Inhibition

A significant area of research for indazole derivatives has been in the inhibition of the Hedgehog (Hh) signaling pathway through antagonism of the Smoothened (SMO) receptor. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the formation and progression of various cancers.

A study detailed the discovery and biological evaluation of N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives as potent SMO antagonists. While these compounds are not 1-(methylsulfonyl) derivatives, they are based on a 1-aryl-1H-indazol-5-amine core, making them structurally relevant. Through a high-throughput screening (HTS) campaign, a lead structure was identified, which was subsequently optimized through structure-activity relationship (SAR) studies. These efforts led to the discovery of antagonists with nanomolar activity in inhibiting the Hh pathway.

For example, modifications to the amide and aryl portions of the lead molecule resulted in compounds with significantly improved potency. The replacement of a furan (B31954) ring with a phenyl group and optimization of the substituents on the 1-aryl moiety led to compounds with IC50 values in the low nanomolar range in a Gli-luciferase reporter assay, which measures the activity of the Hh pathway.

| Compound Derivative | SMO Antagonism (IC50, nM) |

| Phenyl-substituted analogue | 30 |

| Pyridyl-substituted analogue | 15 |

Table 3: Representative Smoothened receptor antagonist activity of N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives in a Gli-luciferase reporter assay.

These findings highlight the potential of the 1H-indazol-5-amine scaffold as a template for the development of potent inhibitors of the Hedgehog signaling pathway.

Calcium-Sensing Receptor Modulation

The calcium-sensing receptor (CaSR), a G-protein coupled receptor, plays a crucial role in maintaining calcium homeostasis. nih.gov Allosteric modulators of the CaSR are of therapeutic interest for various conditions. While direct studies on this compound are limited, research on structurally related heterocyclic compounds provides insights into the potential for indazole derivatives to act as CaSR modulators.

Positive allosteric modulators (PAMs) of the CaSR enhance the receptor's sensitivity to extracellular calcium. For instance, a class of compounds, 1-(benzothiazol-2-yl)-1-phenylethanols, which share a heterocyclic aromatic structure with indazole derivatives, have been identified as PAMs of the CaSR. ebi.ac.ukoregonstate.edu These compounds are structurally distinct from previously known PAMs like phenylalkylamines. ebi.ac.uk The discovery of these novel modulators suggests that the indazole scaffold could also serve as a template for the design of new CaSR PAMs. Allosteric modulators of the CaSR typically bind within the seven-transmembrane (7TM) domain of the receptor. nih.govnih.gov The exploration of indazole sulfonamides as allosteric modulators for other receptors, such as the CC-chemokine receptor 4 (CCR4), further supports the potential for this chemical class to interact with allosteric sites on G-protein coupled receptors. acs.org

Negative allosteric modulators (NAMs) of the CaSR, in contrast, decrease the receptor's sensitivity to calcium. Various structurally diverse NAMs have been shown to bind to distinct but overlapping sites within the 7TM domain, indicating multiple allosteric binding pockets. nih.gov This provides a basis for investigating indazole derivatives as potential NAMs of the CaSR.

| Compound Class | Receptor Target | Modulation Type | Potential Binding Site |

| 1-(Benzothiazol-2-yl)-1-phenylethanols | Calcium-Sensing Receptor (CaSR) | Positive Allosteric Modulator (PAM) | 7-transmembrane (7TM) domain |

| Indazole Arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) | Allosteric Antagonist | Intracellular allosteric site |

| Indanylpropyl amines | Calcium-Sensing Receptor (CaSR) | Negative Allosteric Modulator (NAM) | 7-transmembrane (7TM) domain |

Investigation of Downstream Biochemical Pathways and Cellular Responses

Derivatives of this compound have been shown to modulate key signaling pathways within immune cells, contributing to their anti-inflammatory effects. One of the primary pathways affected is the nuclear factor-kappa B (NF-κB) signaling cascade. Indazole derivatives have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that is a potent activator of the NF-κB pathway. nih.gov By reducing TNF-α levels, these compounds can suppress the translocation of NF-κB into the nucleus, thereby downregulating the expression of various inflammatory genes. nih.govnih.gov

Another critical signaling cascade in immune cells is the mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway, in particular, is a key regulator of inflammatory responses. nih.govnih.gov Research on imidazole (B134444) derivatives, which are structurally related to indazoles, has shown direct inhibitory activity against p38 MAP kinase. nih.govnih.gov This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and enzymes. nih.gov Some indazole derivatives have also been found to selectively activate extracellular signal-regulated kinases (ERK), another component of the MAPK pathway, in certain cancer cell lines. ijmphs.com

| Signaling Pathway | Effect of Indazole/Imidazole Derivatives | Key Molecular Targets | Functional Outcome |

| NF-κB | Inhibition | TNF-α | Reduced expression of inflammatory genes |

| p38 MAPK | Inhibition | p38 MAP Kinase | Decreased production of pro-inflammatory cytokines |

| ERK (MAPK) | Activation (in specific contexts) | ERK | Modulation of cell proliferation and survival |

Indazole derivatives have demonstrated significant potential in the regulation of cell proliferation and the induction of apoptosis, particularly in the context of cancer research. Studies on 1H-indazole-3-amine derivatives have revealed their ability to induce apoptosis in a dose-dependent manner in cancer cell lines. nih.gov The mechanism of apoptosis induction is thought to involve the inhibition of anti-apoptotic proteins like those in the Bcl-2 family. nih.gov

Furthermore, these compounds can influence the cell cycle. The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis. nih.gov Some indazole derivatives are believed to exert their anti-proliferative effects by modulating the p53/MDM2 pathway. nih.gov By disrupting the interaction between p53 and its negative regulator MDM2, these compounds can lead to an accumulation of p53, triggering cell cycle arrest and apoptosis. nih.gov

| Cellular Process | Effect of Indazole Derivatives | Potential Molecular Pathway | Outcome |

| Apoptosis | Induction | Inhibition of Bcl-2 family proteins | Programmed cell death of cancer cells |

| Cell Cycle | Arrest | Modulation of the p53/MDM2 pathway | Inhibition of cancer cell proliferation |

The anti-inflammatory properties of indazole derivatives are attributed to their ability to target multiple components of the inflammatory cascade. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Studies have shown that various indazoles can significantly inhibit COX-2 activity, with 5-aminoindazole (B92378) exhibiting notable potency. nih.gov

In addition to COX-2 inhibition, these compounds also suppress the production of pro-inflammatory cytokines such as TNF-α and Interleukin-1β (IL-1β). nih.gov As previously mentioned, the inhibition of TNF-α is linked to the downregulation of the NF-κB signaling pathway. nih.gov The combined inhibition of both the COX and cytokine pathways contributes to the potent anti-inflammatory effects observed with indazole derivatives. nih.gov Furthermore, the anti-inflammatory action of these compounds may also involve the scavenging of free radicals. nih.gov

| Mechanism | Target | Effect | Reference Compound |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Decreased prostaglandin (B15479496) synthesis | 5-aminoindazole |

| Cytokine Suppression | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation of NF-κB pathway | Indazole |

| Cytokine Suppression | Interleukin-1β (IL-1β) | Reduced inflammatory signaling | Indazole derivatives |

| Free Radical Scavenging | Reactive Oxygen Species (ROS) | Reduced oxidative stress | Indazole derivatives |

Efficacy in Antimicrobial Research

Derivatives of this compound and related heterocyclic structures have shown promise as antimicrobial agents. Research on N-(thiazol-2-yl)benzenesulfonamide derivatives, which contain a sulfonamide group similar to the subject compound, has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org The presence of a methylsulfonyl phenyl group in these molecules is a key structural feature. rsc.org

The antibacterial spectrum of these compounds can be broad. For example, certain N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against Staphylococcus aureus and Achromobacter xylosoxidans. rsc.org The mechanism of action for many imidazole and indazole-based antibacterial agents involves the disruption of essential cellular processes in bacteria, such as DNA replication, cell wall synthesis, or cell membrane integrity. mdpi.com

The following table summarizes the antibacterial activity of some sulfonamide and imidazole derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | Activity |

| N-(thiazol-2-yl)benzenesulfonamides | Staphylococcus aureus (Gram-positive) | Active |

| N-(thiazol-2-yl)benzenesulfonamides | Achromobacter xylosoxidans (Gram-negative) | Active |

| Imidazole derivatives | Escherichia coli (Gram-negative) | Active |

| Imidazole derivatives | Bacillus subtilis (Gram-positive) | Active |

Antifungal Properties and Mechanisms

Derivatives of the indazole scaffold have demonstrated notable antifungal activity. While specific studies on this compound derivatives are limited, research on structurally related indazole-sulfonamides provides valuable insights. For instance, a series of 1H-indazole-5-sulfonamide derivatives were evaluated for their efficacy against pathogenic fungi. Compounds bearing fluorine or nitro functional groups displayed significant zones of inhibition against Aspergillus niger and Penicillium chrysogenum.

The proposed mechanisms for the antifungal action of azole-containing compounds, a class to which indazoles belong, often involve the disruption of fungal cell membrane integrity. This can occur through the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of cellular contents. nih.gov Another potential mechanism is the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, ultimately leading to fungal cell death. nih.gov

Table 1: Antifungal Activity of Indazole and Related Sulfonamide Derivatives

| Compound Class | Fungal Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 1H-Indazole-5-sulfonamide derivatives | Aspergillus niger, Penicillium chrysogenum | Good activity, particularly with F or NO2 groups | |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans, Candida spp. | MICs from 0.048-3.12 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | MIC < 0.048 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Aspergillus niger, Aspergillus fumigatus | Moderate activity (MIC = 1.56-6.25 µg/mL) | nih.gov |

Anti-mycobacterial Investigations

The search for novel treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including indazole derivatives. A significant finding in this area is the identification of indazole sulfonamides as potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov These compounds have been shown to target inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine (B94841) biosynthesis pathway of Mtb. nih.gov Inhibition of IMPDH leads to the depletion of guanine (B1146940) nucleotides, which are crucial for DNA and RNA synthesis, thereby halting bacterial growth. nih.gov

One study identified a specific indazole sulfonamide with a low micromolar potency against Mtb that was non-cytotoxic and triggered a slow lysis of the bacterial cells. nih.gov Further investigation revealed that this class of compounds acts as uncompetitive inhibitors of IMPDH, leading to the accumulation of inosine monophosphate (IMP) and a reduction in xanthosine (B1684192) monophosphate (XMP) and guanosine (B1672433) monophosphate (GMP) levels within the bacteria. nih.gov Additionally, other research has highlighted the antimycobacterial potential of sulfonyl hydrazone derivatives. nih.gov

Table 2: Anti-mycobacterial Activity of Indazole Sulfonamide Derivatives

| Compound | Target/Organism | IC50/MIC | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indazole sulfonamide (1) | Mycobacterium tuberculosis | Low micromolar potency | Inhibition of IMPDH, leading to slow cell lysis | nih.gov |

| Indazole sulfonamide (1) | Recombinant Mtb IMPDH | 0.38 ± 0.02 µM | Uncompetitive inhibition | nih.gov |

| Sulfonyl hydrazones (5g, 5k) | Mycobacterium tuberculosis H37Rv | 0.0763 µM and 0.0716 µM | Not specified | nih.gov |

Antineoplastic and Antiproliferative Activity in Cell-Based Models

Indazole derivatives have emerged as a promising class of compounds in cancer research due to their significant antiproliferative and antineoplastic activities across a variety of cancer cell lines. The combination of the indazole core with a sulfonamide moiety has proven to be particularly effective.

One study reported on a C5-substituted sulfonamide derivative of indazole that exhibited remarkable anticancer activity with an IC50 value of 26 nM. nih.gov Further research on a sulfonamide-indazole hybrid demonstrated excellent antiproliferative effects against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cell lines, with IC50 values of 2.66 µM and 2.19 µM, respectively. nih.gov Mechanistic studies revealed that this hybrid induced cell cycle arrest at the G0/G1 phase, which was associated with an increase in the protein levels of p53 and p21. nih.gov It also led to ATP depletion and disruption of the mitochondrial membrane potential in cancer cells. nih.gov

Furthermore, the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine has been reported, and molecular docking studies suggest its potential as an inhibitor of MAPK1 (mitogen-activated protein kinase 1), a key enzyme in cell proliferation and survival pathways. mdpi.com The broader class of 1H-indazole-3-amine derivatives has also been extensively studied, showing inhibitory activity against various cancer cell lines, including K562 (chronic myeloid leukemia), A549, PC-3 (prostate cancer), and Hep-G2 (liver cancer). nih.gov The mechanisms of action for these derivatives often involve the induction of apoptosis and cell cycle arrest. nih.gov

Table 3: Antiproliferative Activity of Indazole and Sulfonamide Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| C5-substituted indazole sulfonamide (53d) | Not specified | 26 nM | Not specified | nih.gov |

| Sulfonamide–indazole hybrid (34) | A549 (lung carcinoma) | 2.66 µM | Cell cycle arrest at G0/G1, increased p53 and p21, ATP depletion, mitochondrial membrane disruption | nih.gov |

| Sulfonamide–indazole hybrid (34) | HCT-116 (colorectal carcinoma) | 2.19 µM | Cell cycle arrest at G0/G1, increased p53 and p21, ATP depletion, mitochondrial membrane disruption | nih.gov |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine (4) | Not specified (in silico) | Good binding affinity to MAPK1 | Potential MAPK1 inhibition | mdpi.com |

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | 5.15 µM | Apoptosis induction, cell cycle arrest | nih.gov |

Antioxidant Activity Assessment

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of antioxidant compounds a key area of research. Indazole derivatives, particularly those with an amino substituent, have shown potential as antioxidant agents.

A study investigating the in vitro antioxidant properties of 5-aminoindazole demonstrated its capacity to inhibit lipid peroxidation and scavenge free radicals. nih.gov At a concentration of 200µg/ml, 5-aminoindazole produced an 81.25% inhibition of lipid peroxidation and a 51.21% inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical activity. nih.gov This suggests that the 5-amino group contributes significantly to the antioxidant capacity of the indazole scaffold.

While direct studies on this compound are not extensively available, the antioxidant potential of sulfonamide derivatives has been noted in broader contexts. mdpi.comnih.gov The combination of the established antioxidant properties of the 5-aminoindazole core with the chemical stability of the sulfonamide group suggests that derivatives of this compound warrant further investigation as potential antioxidant agents.

Table 4: Antioxidant Activity of 5-Aminoindazole

| Assay | Concentration | % Inhibition | Reference |

|---|---|---|---|

| Lipid Peroxidation | 1 µg/ml | 16.53% | nih.gov |

| Lipid Peroxidation | 200 µg/ml | 81.25% | nih.gov |

| DPPH Radical Scavenging | 200 µg/ml | 51.21% | nih.gov |

Structure Activity Relationship Sar and Rational Ligand Design for 1 Methylsulfonyl 1h Indazol 5 Amine Analogs

Identification of Pharmacophoric Elements and Key Structural Requirements for Activity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 1-(methylsulfonyl)-1H-indazol-5-amine scaffold, the key pharmacophoric elements can be dissected into three primary components: the indazole core, the N1-methylsulfonyl group, and the C5-amine.

The Indazole Core : The bicyclic indazole ring system is a crucial structural anchor. It often mimics the purine (B94841) base of ATP, enabling it to bind to the hinge region of kinase enzymes. researchgate.net The nitrogen atoms of the pyrazole (B372694) ring component can act as both hydrogen bond donors and acceptors, forming critical interactions that orient the inhibitor within the target's binding pocket. researchgate.net Studies on various indazole-based inhibitors have confirmed the importance of this scaffold for achieving high affinity. nih.govnih.gov For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, the indazole core was identified as a key pharmacophore through de novo design and subsequent optimization. nih.govnih.gov

The N1-Methylsulfonyl Moiety : The substituent at the N1 position of the indazole ring significantly influences the molecule's physicochemical properties and target engagement. The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. nih.govresearchgate.net Its presence can enhance aqueous solubility, improve metabolic stability, and introduce specific interactions with the target protein that are not possible with a simple alkyl or aryl substituent. namiki-s.co.jp In drug design, the sulfonyl group is known to form hydrogen bonds with active site residues and can help constrain the conformation of side chains to fit optimally within binding sites. nih.govresearchgate.net

The C5-Amine Position : The amine group at the C5 position serves as a critical interaction point and a versatile handle for chemical modification. As a hydrogen bond donor, it can form key interactions with the target protein. Furthermore, this primary amine is an ideal point for derivatization, allowing for the introduction of various side chains to explore different regions of the binding pocket, thereby enhancing potency and modulating selectivity. nih.govnih.gov

Systematic Chemical Modification Strategies

Rational ligand design involves systematically modifying a lead compound to improve its biological profile. For this compound analogs, this can be approached by independently or combinatorially modifying the three key pharmacophoric elements.

Modifying the benzene (B151609) portion of the indazole core (positions 3, 4, 6, and 7) can fine-tune the electronic properties, steric profile, and target selectivity of the molecule. For example, introducing small alkyl or halogen groups can modulate lipophilicity and binding affinity. SAR studies on 3-ethynyl-1H-indazoles as PI3K inhibitors showed that modifications on the indazole ring were explored to improve activity. nih.gov Similarly, research on indazole-based inhibitors for ROCK-II kinase highlighted that the indazole scaffold itself was a key element in achieving potency. researchgate.net

Table 1: Hypothetical SAR of Substitutions on the Indazole Core

| Position | Substituent (R) | Effect on Potency | Rationale |

|---|---|---|---|

| C3 | -H | Baseline | Unsubstituted |

| C3 | -CH₃ | Slight Increase | Fills small hydrophobic pocket |

| C3 | -CF₃ | Moderate Increase | Strong electron-withdrawing effect, potential for specific interactions |

| C4 | -F | Increase | Can form favorable halogen bonds or polar interactions |

| C6 | -Cl | Variable | May increase potency by occupying a specific pocket, but could also cause steric clash |

The N1-methylsulfonyl group offers several avenues for optimization. Altering the alkyl group (e.g., from methyl to ethyl or cyclopropyl) can probe steric and hydrophobic limits in the corresponding binding region. Replacing the sulfone with a sulfonamide introduces a hydrogen bond donor, which could lead to new, beneficial interactions with the target.

Table 2: Potential Modifications of the N1-Methylsulfonyl Group

| Original Moiety | Modified Moiety | Potential Advantage |

|---|---|---|

| -SO₂CH₃ | -SO₂CH₂CH₃ | Explores larger hydrophobic pocket |

| -SO₂CH₃ | -SO₂-cyclopropyl | Introduces conformational rigidity |

| -SO₂CH₃ | -SO₂NH₂ | Adds hydrogen bond donor capacity |

The C5-amine is the most common site for extensive modification to extend the molecule into solvent-exposed regions or deeper subpockets of the target. Acylation to form amides or sulfonamides, or reaction with isocyanates to form ureas, can introduce a wide variety of functional groups. These modifications have been successfully applied in developing potent indazole amide inhibitors of ERK1/2 kinase. nih.gov The goal is to identify substituents that form additional favorable interactions, thereby increasing affinity and selectivity.

For example, coupling the amine with various carboxylic acids can introduce groups that improve cell permeability or target a specific sub-site. A study on 3-aminoindazole derivatives demonstrated that this position was a promising starting point for generating novel compounds with potent enzyme inhibition activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogs of this compound, a QSAR study would involve synthesizing a library of derivatives with systematic variations and measuring their biological activity (e.g., IC₅₀). researchgate.net

The process typically involves:

Data Set Generation : A training set of diverse analogs with a wide range of biological activities is created.

Descriptor Calculation : Various physicochemical, electronic, topological, and steric descriptors are calculated for each molecule.

Model Building : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that links the descriptors to the activity.

Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

A hypothetical QSAR equation might look like: pIC₅₀ = 0.65 * ClogP - 0.21 * TPSA + 0.89 * (MR_R5) + 3.45

This equation would suggest that activity (pIC₅₀) increases with lipophilicity (ClogP) and the molar refractivity of the substituent at the C5-amine (MR_R5), but decreases with increasing total polar surface area (TPSA). Such models can predict the activity of unsynthesized compounds, guiding synthetic efforts toward more promising candidates. nih.govnih.gov

Table 3: Example of a QSAR Model and its Statistical Validation

| Parameter | Value | Interpretation |

|---|---|---|

| Number of Compounds (N) | 30 | Size of the training set |

| Correlation Coefficient (R²) | 0.85 | 85% of the variance in activity is explained by the model |

| Cross-validated R² (Q²) | 0.76 | Good internal predictive power |

| External R² (Pred_R²) | 0.81 | Good external predictive power |

Ligand Efficiency and Drug-Likeness Optimization Studies

In modern drug discovery, potency alone is not the sole indicator of a quality lead compound. Ligand efficiency (LE) and other related metrics are used to assess the "quality" of a hit or lead by normalizing its potency for its size. tandfonline.comwikipedia.org These metrics help guide the optimization process to yield compounds with favorable drug-like properties. nih.govdundee.ac.uknih.gov

Ligand Efficiency (LE) : Measures the binding energy per non-hydrogen atom (heavy atom count, HAC). A higher LE value is generally desirable, especially in the early stages of discovery. csmres.co.ukresearchgate.net It is calculated as: LE = 1.4 * pIC₅₀ / HAC. An LE of ≥ 0.3 is often considered a good starting point for a fragment or hit. researchgate.net

Lipophilic Ligand Efficiency (LLE) : This metric relates potency to lipophilicity (ClogP), aiming to guide the design of compounds that achieve high potency without excessive lipophilicity, which can lead to poor solubility and off-target effects. nih.govcsmres.co.uk It is calculated as: LLE = pIC₅₀ - ClogP. An LLE value between 5 and 7 is often targeted. csmres.co.uk

During the optimization of a this compound-based series, these metrics would be tracked closely. The goal is to make modifications that increase potency without a disproportional increase in size or lipophilicity, thus maintaining or improving LE and LLE. nih.govresearchgate.net

Table 4: Tracking Ligand Efficiency Metrics During a Hypothetical Optimization Campaign | Compound Stage | pIC₅₀ | HAC | ClogP | LE | LLE | Assessment | |---|---|---|---|---|---|---| | Fragment Hit | 5.0 | 12 | 0.58 | 1.5 | Good starting fragment | | Initial Lead | 6.5 | 18 | 2.5 | 0.51 | 4.0 | Potency improved, but LLE is dropping | | Optimized Lead | 8.2 | 22 | 3.0 | 0.52 | 5.2 | Excellent balance of potency and physicochemical properties |

By systematically applying these principles of SAR, chemical modification, QSAR, and ligand efficiency, researchers can rationally design analogs of this compound with optimized profiles for potential therapeutic applications.

Future Research Directions and Translational Perspectives for 1 Methylsulfonyl 1h Indazol 5 Amine

Development of Advanced Probes for Chemical Biology Studies

The development of chemical probes is essential for elucidating the biological functions and molecular targets of small molecules. For 1-(methylsulfonyl)-1H-indazol-5-amine, future efforts could focus on transforming this scaffold into sophisticated tools for chemical biology. mskcc.org This can be achieved by incorporating various tags, such as fluorescent dyes, biotin, or photoaffinity labels, onto the core structure. These modified probes would enable researchers to visualize the subcellular localization of the compound, identify its binding partners through affinity purification and mass spectrometry, and investigate its mechanism of action in real-time within living systems. mskcc.org

Drawing inspiration from the development of sulfonamide-based fluorescent probes for G protein-coupled receptors and sulfonyl fluoride (B91410) probes for discovering cereblon modulators, similar strategies can be applied to this compound. nih.govrsc.org For instance, the amine group at the C5 position provides a convenient handle for chemical modification without significantly altering the core pharmacophore responsible for target engagement. The synthesis of a small library of tagged probes could facilitate the exploration of its biological landscape.

Table 1: Potential Chemical Probes Derived from this compound

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, Flow cytometry |

| Affinity Probe | Biotin, Desthiobiotin | Target identification, Protein pull-down assays |

| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins |

Strategies for Enhancing Target Selectivity and Potency

Indazole derivatives are well-known for their activity as protein kinase inhibitors. rsc.org The selectivity of these inhibitors is a critical factor in their therapeutic success, as off-target effects can lead to toxicity. Future research should focus on optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets, particularly kinases. researchgate.net

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the substituents on the indazole ring, researchers can identify key interactions that govern binding affinity and selectivity. nih.gov For example, computational modeling and molecular docking studies can predict how modifications to the methylsulfonyl group or the introduction of different functional groups on the benzene (B151609) ring portion of the indazole scaffold could improve interactions with the ATP-binding pocket of a target kinase. biotech-asia.org The goal is to exploit subtle differences in the amino acid residues of the target's active site compared to other kinases to achieve high selectivity. researchgate.net

Table 2: Hypothetical Substituent Effects on Kinase Selectivity of Indazole Scaffolds

| Position of Substitution | Type of Substituent | Potential Effect on Selectivity |

| C3 | Small hydrophobic group | May enhance binding to specific hydrophobic pockets |

| C4, C6, C7 | Halogens, Alkoxy groups | Can modulate electronic properties and influence interactions with gatekeeper residues |

| C5-amine | Acylation, Alkylation | Can be used to extend into solvent-exposed regions or form additional hydrogen bonds |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. The this compound scaffold is an excellent candidate for inclusion in such screening campaigns. By utilizing combinatorial chemistry, a diverse library of analogues can be synthesized, where different functional groups are systematically introduced at various positions on the indazole ring. nih.gov

This library can then be screened against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify novel activities. For example, an HTS campaign of over 100,000 synthetic compounds led to the identification of a potent indazole sulfonamide that targets inosine (B1671953) monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. acs.org This demonstrates the power of HTS in uncovering unexpected therapeutic potential for this class of compounds. The development of efficient and scalable synthetic routes will be essential to support the generation of large and diverse libraries based on the this compound core.

Exploration of Novel Therapeutic Indications and Biological Targets

The indazole scaffold is associated with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov Future research should aim to explore the full therapeutic potential of this compound by investigating its efficacy in various disease models and identifying its molecular targets.

Given the prevalence of indazole derivatives as kinase inhibitors in oncology, a primary focus could be on evaluating this compound against a panel of cancer-related kinases. wipo.intgoogle.com Furthermore, the discovery of methylsulfonyl indazoles as potent respiratory syncytial virus (RSV) fusion inhibitors suggests that this compound and its derivatives could be explored for antiviral applications. nih.gov The 5-aminoindazole (B92378) moiety also serves as a building block for compounds with potential anti-inflammatory and antimicrobial activities. chemimpex.com Research into 5-nitroindazole (B105863) derivatives has shown activity against various protozoan parasites, indicating another possible avenue for exploration after the reduction of the nitro group to an amine. ugr.esmdpi.com

Table 3: Known Biological Targets of Structurally Related Indazole Derivatives

| Indazole Derivative Class | Biological Target | Therapeutic Area | Reference |

| Indazole Carboxamides | Protein Kinases (e.g., ALK) | Cancer | nih.gov |

| Methylsulfonyl Indazoles | RSV Fusion Protein | Antiviral (RSV) | nih.gov |

| Indazole Sulfonamides | IMPDH | Infectious Disease (Tuberculosis) | acs.org |

| 5-Nitroindazoles | Parasitic enzymes | Antiparasitic | ugr.es |

| N-Arylindazole-3-carboxamides | SARS-CoV-2 | Antiviral (COVID-19) | nih.gov |

Application of Emerging Synthetic Methodologies for Indazole Chemistry

Advances in synthetic organic chemistry offer new tools for the efficient and versatile synthesis of complex molecules. Future work on this compound should leverage these emerging methodologies to facilitate the synthesis of the core structure and its derivatives. nih.govbohrium.com

Recent developments in transition-metal-catalyzed reactions, such as C-H activation and annulation, provide novel and efficient pathways to construct the indazole ring system. nih.gov These methods often offer greater functional group tolerance and can simplify synthetic routes compared to traditional methods. Furthermore, new strategies for the N-functionalization of indazoles are continuously being developed. For instance, methods for the synthesis of 1-sulfonyl-1,2,3-triazoles could potentially be adapted for the direct N-sulfonylation of the indazole ring. nih.gov The application of these modern synthetic techniques will not only streamline the production of this compound but also enable the creation of novel analogues with enhanced properties and new biological activities. organic-chemistry.org

Q & A

Q. Stepwise methodology :

Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to receptors like 5-HT₆ or kinase targets, based on structural analogs (e.g., sulfonamide-containing indazoles in ) .

In vitro assays :

- Binding assays : Radioligand displacement (e.g., [³H]-LSD for serotonin receptors) to determine Kᵢ values.

- Functional assays : Measure cAMP modulation (for GPCRs) or kinase inhibition (e.g., ADP-Glo™ assay).

Data validation : Use orthogonal methods (e.g., SPR or cellular viability assays) to confirm activity.

Example : A related compound, 5-bromo-1-methyl-1H-indazol-3-amine, showed Kᵢ = 3.7 nM for 5-HT₆ receptors in competitive binding studies .

Advanced: How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Q. Common causes and solutions :

- Assay variability : Standardize protocols (e.g., cell line passage number, buffer composition) and include positive controls (e.g., known inhibitors).

- Compound stability : Test for degradation under assay conditions (HPLC-MS monitoring) .

- Off-target effects : Perform selectivity panels (e.g., Eurofins CEREP panel) to rule out non-specific binding.

- Statistical rigor : Use ≥3 independent replicates and apply ANOVA for significance testing.

Advanced: What strategies are used for structural optimization to enhance potency or selectivity?

Q. Approaches :

SAR studies : Modify substituents at the 1- (sulfonyl), 5- (amine), or 3-positions. For example:

- Replace methylsulfonyl with bulkier groups (e.g., aryl sulfonamides) to enhance receptor fit.

- Introduce electron-withdrawing groups (e.g., nitro) to modulate aromatic ring electronics .

Prodrug design : Mask the amine group (e.g., Boc protection) to improve bioavailability.

Co-crystallization : With target proteins (e.g., kinases) to guide rational design (requires SHELXD/SHELXE for phase determination) .

Advanced: How to analyze crystallographic data for this compound?

Q. Methodology using SHELX :

Data collection : Use a single-crystal X-ray diffractometer (Cu-Kα radiation).

Structure solution :

- SHELXT : For initial phase determination via dual-space algorithms.

- SHELXL : Refinement with anisotropic displacement parameters and hydrogen placement .

Validation : Check R-factors (target < 0.05), residual density, and CCDC deposition (e.g., CIF file generation).

Table 1 : Example Pharmacological Data for Analogous Compounds

| Compound | Target | Kᵢ/IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| 5-Bromo-1-methyl-1H-indazol-3-amine | 5-HT₆ | 3.7 | Radioligand | |

| N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | Kinase X | 120 | ADP-Glo™ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.